Tagorizine
Overview
Description
Tagorizine, also known as AL-3264, is a pyridylacrylamidoalkylpiperazine derivative. It was initially developed by Dainippon Pharmaceutical Co., Ltd. as an antiallergic agent. This compound acts as a 5-lipoxygenase inhibitor and blocks histamine H1-receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tagorizine involves the reaction of pyridylacrylamide with alkylpiperazine under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tagorizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Tagorizine has several scientific research applications, including:
Chemistry: Used as a biochemical tool to study enzyme inhibition and receptor blocking.
Biology: Investigated for its effects on cellular pathways and signal transduction.
Medicine: Explored as a potential treatment for allergic conditions due to its antiallergic properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mechanism of Action
Tagorizine exerts its effects by inhibiting 5-lipoxygenase and blocking histamine H1-receptors. This dual action helps reduce inflammation and allergic responses. The inhibition of 5-lipoxygenase prevents the production of leukotrienes, which are inflammatory mediators. Blocking histamine H1-receptors reduces histamine-induced allergic reactions .
Comparison with Similar Compounds
Tagorizine is unique due to its dual action as a 5-lipoxygenase inhibitor and histamine H1-receptor blocker. Similar compounds include:
Ketotifen: Another H1-receptor antagonist with antiallergic properties.
Mepyramine: An H1-receptor antagonist used for allergic reactions.
This compound stands out due to its combined inhibition of 5-lipoxygenase and histamine H1-receptors, making it a potent antiallergic agent.
Properties
IUPAC Name |
(E)-N-[4-(4-benzhydrylpiperazin-1-yl)butyl]-3-(6-methylpyridin-3-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O/c1-25-14-15-26(24-32-25)16-17-29(35)31-18-8-9-19-33-20-22-34(23-21-33)30(27-10-4-2-5-11-27)28-12-6-3-7-13-28/h2-7,10-17,24,30H,8-9,18-23H2,1H3,(H,31,35)/b17-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYCNKDRINREMB-WUKNDPDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/C(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118420-47-6 | |
Record name | Tagorizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118420476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAGORIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668QM8QJFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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